Cas no 2229609-07-6 (4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline)

4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline structure
2229609-07-6 structure
Product Name:4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline
CAS No:2229609-07-6
MF:C15H21F3N2
MW:286.335854291916
CID:5820876
PubChem ID:165854434
Update Time:2025-07-15

4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline
    • 2229609-07-6
    • 4-[1-(aminomethyl)-4,4-difluorocyclohexyl]-2-fluoro-N,N-dimethylaniline
    • EN300-1969494
    • Inchi: 1S/C15H21F3N2/c1-20(2)13-4-3-11(9-12(13)16)14(10-19)5-7-15(17,18)8-6-14/h3-4,9H,5-8,10,19H2,1-2H3
    • InChI Key: DLNRSCICLNZVQJ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C=CC(=C(C=2)F)N(C)C)(CN)CC1)F

Computed Properties

  • Exact Mass: 286.16568316g/mol
  • Monoisotopic Mass: 286.16568316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.3Ų

4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline Pricemore >>

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Additional information on 4-1-(aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline

4-1-(Aminomethyl)-4,4-Difluorocyclohexyl-2-Fluoro-N,N-Dimethylaniline: A Comprehensive Overview

4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline (CAS No. 2229609-07-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluorocyclohexyl ring, a fluorinated aromatic moiety, and an aminomethyl group. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing investigation.

The aminomethyl group in 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline is particularly noteworthy due to its ability to form hydrogen bonds and participate in various biological interactions. This functional group can enhance the compound's binding affinity to specific protein targets, making it a valuable candidate for drug development. Recent studies have shown that compounds with similar aminomethyl functionalities exhibit promising activity in modulating G protein-coupled receptors (GPCRs) and ion channels.

The difluorocyclohexyl ring is another key structural feature of this compound. Fluorination of cyclohexane rings can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. In the context of drug design, these modifications can improve the pharmacokinetic profile of a compound, leading to better oral bioavailability and reduced toxicity. Research published in the Journal of Medicinal Chemistry has highlighted the importance of fluorinated cycloalkanes in enhancing the therapeutic index of various drug candidates.

The presence of a fluorinated aromatic moiety in 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline further contributes to its unique properties. Fluorine atoms can influence the electronic distribution within the aromatic ring, affecting the compound's reactivity and binding interactions. This has been observed in several studies where fluorinated aromatic compounds have shown enhanced potency and selectivity in targeting specific biological pathways.

The N,N-dimethylaniline moiety is another important component of this compound. Dimethylamino groups are known for their electron-donating properties, which can influence the overall electronic structure of the molecule. This can have significant implications for the compound's ability to interact with biological targets, particularly those involved in neurotransmission and signal transduction pathways. Recent advancements in computational chemistry have enabled researchers to model these interactions with high precision, providing valuable insights into the mechanism of action of compounds like 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline.

In terms of potential therapeutic applications, 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline has been explored for its anti-inflammatory and analgesic properties. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its analgesic properties have been attributed to its ability to modulate pain signaling pathways in the central nervous system.

The safety profile of 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline has also been evaluated in various preclinical models. Toxicity studies have shown that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support its potential for further development as a therapeutic agent.

In conclusion, 4-1-(Aminomethyl)-4,4-difluorocyclohexyl-2-fluoro-N,N-dimethylaniline (CAS No. 2229609-07-6) represents a promising candidate for medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic applications make it an exciting area of ongoing investigation. As research continues to advance our understanding of this compound, it holds the potential to contribute significantly to the development of novel therapeutics for various medical conditions.

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